molecular formula C50H100O2 B12704690 Tetracosanyl hexacosanoate CAS No. 170381-88-1

Tetracosanyl hexacosanoate

Cat. No.: B12704690
CAS No.: 170381-88-1
M. Wt: 733.3 g/mol
InChI Key: FFBFGDGEEYRUCF-UHFFFAOYSA-N
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Description

Tetracosanyl hexacosanoate is a long-chain ester formed by the esterification of tetracosanol (C₂₄H₄₉OH) and hexacosanoic acid (C₂₅H₅₁COOH). Its molecular formula is C₅₀H₁₀₀O₂, with a calculated molecular weight of 733.3 g/mol. This compound belongs to the class of wax esters, which are prevalent in natural waxes and biological systems.

Properties

CAS No.

170381-88-1

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

tetracosyl hexacosanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

FFBFGDGEEYRUCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosanyl hexacosanoate can be synthesized through esterification reactions. The primary method involves the reaction of tetracosanol with hexacosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Supercritical carbon dioxide extraction is one method used to obtain high-purity wax esters, including this compound, from natural sources .

Chemical Reactions Analysis

Types of Reactions

Tetracosanyl hexacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetracosanol and hexacosanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid).

Major Products

    Hydrolysis: Tetracosanol and hexacosanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Tetracosanyl hexacosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracosanyl hexacosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. Its long hydrophobic chains interact with other lipid molecules, affecting the overall properties of the membrane. In drug delivery systems, it acts as a carrier molecule, enhancing the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Structural Analogs

The following table compares tetracosanyl hexacosanoate with structurally related esters, focusing on molecular properties and natural sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Natural Source Key Characteristics
This compound C₅₀H₁₀₀O₂ 733.3 (calculated) Hypothetical (analogous to insect wax esters) Long-chain wax ester; potential applications in coatings and biomedicine.
Hexacosyl hexacosanoate C₅₂H₁₀₄O₂ 760.8 (calculated) Ericerus pela insect wax Dominant component (55.16%); studied for cognitive enhancement in mice models .
Methyl hexacosanoate C₂₇H₅₄O₂ 410.7 Synthetic standards Used as a GC-MS reference; soluble in ethanol (0.5 mg/ml) but poorly in water .
Benzyl hexacosanoate C₃₃H₅₈O₂ 486.0 Synthetic Characterized by GC-MS fragmentation patterns; base peak at m/z 91 (benzyl ion) .
Tetracosanyl ferulate C₃₄H₅₈O₄ 546.8 Dracaena cochinensis Combines tetracosanol with ferulic acid; isolated for potential antioxidant activity .

Physical and Chemical Properties

  • Solubility: Methyl and ethyl esters (e.g., methyl hexacosanoate) exhibit higher solubility in polar organic solvents (e.g., ethanol) compared to long-chain alkyl esters like this compound, which are highly hydrophobic . Benzyl esters show moderate solubility due to the aromatic benzyl group .
  • Thermal Stability: Long-chain esters (e.g., hexacosyl hexacosanoate) have high melting points (>70°C), making them suitable for industrial wax applications . Methyl esters, with shorter alkyl chains, have lower melting points and are liquid at room temperature .

Research Findings and Gaps

  • Hexacosyl Hexacosanoate: Demonstrated a 55.16% abundance in Ericerus pela wax, with policosanol extracts showing significant improvement in learning and memory in mice .
  • Tetracosanyl Ferulate : Isolated from Dracaena cochinensis, this compound is under investigation for anti-inflammatory and antioxidant properties .
  • Gaps: this compound itself lacks direct studies; its properties are inferred from structural analogs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying tetracosanyl hexacosanoate in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) using polar stationary-phase columns (e.g., DB-5MS) is optimal for separating high-molecular-weight esters like this compound. Retention times for hexacosanoate derivatives typically range between 26.07–26.25 minutes under isothermal conditions . For structural confirmation, combine with nuclear magnetic resonance (NMR) spectroscopy, focusing on ester carbonyl signals (δ ~170–175 ppm in 13C^{13}\text{C} NMR) and alkyl chain protons (δ 0.8–1.6 ppm in 1H^{1}\text{H} NMR) .

Q. How can researchers isolate this compound from natural sources such as plant extracts?

  • Methodological Answer : Use sequential solvent extraction (e.g., ethyl acetate followed by methanol) to fractionate lipophilic compounds. Column chromatography with silica gel and gradient elution (hexane:ethyl acetate 9:1 to 4:1) isolates ester-rich fractions. Confirm purity via thin-layer chromatography (TLC) using iodine vapor staining or UV fluorescence .

Q. What are the solubility and storage requirements for this compound in laboratory settings?

  • Methodological Answer : this compound is sparingly soluble in aqueous buffers. Prepare stock solutions in ethanol (0.5 mg/mL) and dilute with phosphate-buffered saline (PBS) for biological assays. Store crystalline solids at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid aqueous solutions >24 hours due to hydrolysis risks .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound via esterification?

  • Methodological Answer : Catalyze esterification between tetracosanol and hexacosanoic acid using Steglich conditions (DCC/DMAP in dry dichloromethane). Monitor reaction progress via 1H^{1}\text{H} NMR by tracking the disappearance of hydroxyl (~1.5 ppm) and carboxylic acid (~12 ppm) protons. Purify via recrystallization in hexane:acetone (3:1) to achieve ≥98% purity .

Q. What experimental strategies resolve discrepancies in reported retention indices for this compound across chromatographic studies?

  • Methodological Answer : Standardize GC conditions using reference compounds (e.g., methyl hexacosanoate) with known retention times (e.g., 26.07–26.25 minutes). Adjust column temperature gradients (e.g., 5°C/min from 200°C to 320°C) to minimize variability. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 410.7 for methyl hexacosanoate) .

Q. How do structural modifications (e.g., cyclopropane groups) influence the mass spectral fragmentation patterns of this compound derivatives?

  • Methodological Answer : Introduce cyclopropane moieties via pyrolysis of mycolic acid esters, generating characteristic α-alkyl branched fragments. Analyze using electron ionization (EI)-MS at 70 eV, focusing on m/z 74 (methyl ester fragment) and m/z 382 (loss of COOCH3_3). Compare with synthetic monoketo derivatives to distinguish cyclopropane-specific cleavage pathways .

Q. What ecological roles does this compound play in microbial or plant systems, and how can these be experimentally validated?

  • Methodological Answer : Investigate its role as a biofilm component in mycobacteria using gene knockout strains (e.g., deficient in mycolic acid synthesis). For plant studies, apply isotopic labeling (e.g., 13C^{13}\text{C}-hexacosanoic acid) to track incorporation into cuticular waxes via autoradiography or LC-MS imaging .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., broth microdilution, 37°C, 48 hours) with controls for solvent interference (e.g., ethanol <1% v/v). Use multivariate analysis to correlate bioactivity with purity (HPLC ≥95%) and ester hydrolysis rates. Cross-reference with structural analogs (e.g., methyl tetracosanoate) to isolate structure-activity relationships .

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